5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex chemical compound that bridges multiple fields of research. It features distinct structural elements such as a morpholine ring, a thiophene group, and a pyridazinone moiety, making it a unique candidate in both medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds: : The starting materials generally involve the synthesis of the pyridazinone derivative and the morpholine ring. These can be synthesized via traditional organic reactions such as nucleophilic substitution or cyclization reactions.
Formation of the Morpholine-3-carboxamide Skeleton: : This step typically involves the reaction of 2-thiophenemethylamine with an appropriate carboxylic acid derivative to form the morpholine-3-carboxamide skeleton.
Coupling Reactions: : The final compound is often obtained through a series of coupling reactions, where the pyridazinone and morpholine derivatives are connected via an appropriate linker, such as a propyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification, and automated reactors may streamline the process, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene group could potentially be oxidized to introduce sulfoxide or sulfone functionalities.
Reduction: : The oxo groups (carbonyl groups) in the compound may undergo reduction to form hydroxyl derivatives.
Substitution: : The morpholine ring and thiophene group could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: : Palladium on carbon (Pd/C) for various coupling reactions.
Major Products
Oxidized Products: : Introduction of sulfoxide or sulfone groups on the thiophene ring.
Reduced Products: : Formation of hydroxyl derivatives from carbonyl groups.
Substituted Products: : Various substituted morpholine derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential to participate in diverse reactions. It serves as a model for understanding reaction mechanisms involving complex heterocyclic compounds.
Biology
In biology, it may be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of multiple pharmacophoric groups.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential. The presence of the morpholine ring and pyridazinone moiety suggests it could interact with a range of biological targets.
Industry
In the industrial sector, derivatives of this compound may be utilized in the development of advanced materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would largely depend on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. Molecular docking studies and structure-activity relationship (SAR) analysis could help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(furan-2-ylmethyl)morpholine-3-carboxamide: : Similar in structure but with a furan ring instead of thiophene.
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(benzyl)morpholine-3-carboxamide: : Features a benzyl group instead of thiophene.
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide: : Contains a pyridine ring in place of thiophene.
Uniqueness
The compound's uniqueness stems from its specific combination of functional groups, which confer distinct chemical and biological properties. The thiophene ring, in particular, can impart unique electronic properties, influencing its reactivity and interactions with biological targets.
Conclusion
5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of significant interest across various fields of research. Its complex structure offers numerous possibilities for chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and applications can pave the way for future innovations and discoveries.
Properties
IUPAC Name |
5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15-5-1-7-19-21(15)8-3-6-18-17(24)14-11-25-12-16(23)20(14)10-13-4-2-9-26-13/h1-2,4-5,7,9,14H,3,6,8,10-12H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUXXVLJHIMOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.